molecular formula C12H8ClNO3 B15058741 1-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

1-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B15058741
M. Wt: 249.65 g/mol
InChI Key: ZXCMWTGBTQKYEQ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1267681-65-1) is a functionalized 2-pyridone derivative of interest in medicinal and synthetic chemistry. With a molecular formula of C12H8ClNO3 and a molecular weight of 249.65, this compound serves as a versatile building block for researchers . The 2-pyridone core is a privileged structure in drug discovery, found in compounds with a range of biological activities . While specific biological data for this compound is limited, related 2-pyridone-3-carboxylic acid derivatives have been extensively studied as scaffolds for developing new antimicrobial agents, showing promising activity against microorganisms such as Staphylococcus aureus . Furthermore, structurally similar pyridine derivatives have been investigated in other fields, such as materials science, for their potential application as corrosion inhibitors . As a key synthetic intermediate, this compound can be used to access more complex nitrogen-containing heterocycles . It is supplied as a solid and should be stored according to the provided safety data sheet. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H8ClNO3

Molecular Weight

249.65 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C12H8ClNO3/c13-8-3-5-9(6-4-8)14-7-1-2-10(11(14)15)12(16)17/h1-7H,(H,16,17)

InChI Key

ZXCMWTGBTQKYEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent hydrolysis to yield the target compound .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the ketone and carboxylic acid groups. Key reagents and conditions include:

Reagent Conditions Product
Potassium permanganateBasic conditions, heatN-oxide derivatives
Chromium trioxideAqueous acidic conditions, refluxOxidized derivatives

These reactions are typically conducted under controlled environments to ensure selectivity. For example, oxidation with potassium permanganate may yield N-oxide derivatives, while chromium trioxide under acidic conditions can lead to further oxidation products.

Reduction Reactions

The ketone group in the compound is susceptible to reduction:

Reagent Conditions Product
Sodium borohydrideProtic solvents (e.g., methanol)Alcohol derivatives
Lithium aluminum hydrideAnhydrous conditions, inert atmosphereAlcohol derivatives

Reduction converts the ketone to an alcohol, altering the compound’s reactivity and biological activity. These reactions are critical for synthesizing derivatives with modified functional groups.

Substitution Reactions

The chlorophenyl group enables nucleophilic aromatic substitution under basic conditions:

Nucleophile Conditions Product
Amines (e.g., NH₃, RNH₂)Basic catalysts (e.g., K₂CO₃)Aminophenyl-substituted derivatives
Thiols (e.g., RSH)Basic catalystsThio-substituted derivatives

These substitutions modify the compound’s electronic properties and biological interactions, making them valuable for medicinal chemistry applications.

Cross-Coupling Reactions

While not directly demonstrated for this compound, analogous dihydropyridines participate in dehydrogenative cross-coupling reactions. For example, under oxygen and acetic acid, pyridine derivatives can form heterocycles like (pyrazol-4-ylidene)pyridines via enolization and C-addition mechanisms .

Mechanistic Insights

  • Oxidation : The carbonyl group’s electron-deficient nature facilitates oxidative cleavage or N-oxide formation.

  • Reduction : Hydride transfer agents (e.g., NaBH₄) reduce the ketone to an alcohol, altering hydrogen bonding and solubility.

  • Substitution : The chlorophenyl group’s ortho/para positions are reactive sites for nucleophilic attack, influenced by the leaving group (Cl⁻) and activating groups .

These reactions highlight the compound’s versatility in organic synthesis and its potential for structural diversification in drug development.

Scientific Research Applications

1-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring, pyridine ring, or ester/acid functional groups. These modifications impact physicochemical properties, synthetic pathways, and biological activity.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Effects
1-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Target) 4-Cl-phenyl C₁₂H₈ClNO₃ 249.65 Not reported Strong electron-withdrawing Cl enhances electrophilicity
1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid 4-F-phenyl C₁₂H₈FNO₃ 233.20 Not reported Fluorine’s lower electronegativity vs. Cl reduces electron withdrawal
1-(2-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid 2-F-benzyl C₁₃H₁₀FNO₃ 247.22 Not reported Benzyl group increases lipophilicity
6-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid 4-Br-phenyl at position 6 C₁₂H₈BrNO₃ 302.11 Not reported Bromine’s size may hinder binding vs. Cl
6-(2-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid 2-OCH₃-phenyl at position 6 C₁₃H₁₁NO₄ 261.23 Not reported Methoxy’s electron-donating effect improves solubility
1-(4-Ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid 4-CH₂CH₃-phenyl C₁₄H₁₃NO₃ 243.26 Not reported Ethyl group enhances hydrophobic interactions

Spectroscopic Characterization

NMR data reveal substituent-induced shifts:

  • Chlorophenyl vs. Fluorophenyl : The chlorine atom in the target compound causes downfield shifts in ¹H NMR (δ ~7.4–7.6 ppm for aromatic protons) compared to fluorine (δ ~7.1–7.3 ppm) .
  • Ester Derivatives : Methyl or ethyl esters (e.g., compounds 7 and 8) show distinct carbonyl signals (δ ~165–170 ppm in ¹³C NMR) .

Biological Activity

1-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity based on various studies, highlighting its anticancer and antimicrobial properties, safety profile, and structure-activity relationships.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13_{13}H9_{9}ClN2_2O
  • Molecular Weight : 244.67 g/mol

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study utilizing the A549 human lung adenocarcinoma model demonstrated that specific structural modifications enhance anticancer activity.

Key Findings:

  • Cytotoxicity : The compound showed variable cytotoxic effects on A549 cells, with certain derivatives reducing cell viability significantly. For instance, derivatives with 4-chlorophenyl substitutions reduced cell viability to 64%, indicating enhanced activity compared to the parent compound .
  • Structure-Activity Relationship (SAR) : The incorporation of different functional groups influenced the efficacy against cancer cells. For example, compounds with hydrazone modifications exhibited improved activity compared to their hydrazide counterparts .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated against various pathogens. Studies have shown that it possesses moderate antibacterial activity against multidrug-resistant strains.

Testing and Results:

  • Pathogen Resistance : The compound was tested against clinically significant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus. It demonstrated effectiveness in inhibiting growth at concentrations that suggest potential therapeutic applications .
  • Minimum Inhibitory Concentration (MIC) : The MIC assays indicated that the compound could effectively inhibit bacterial growth, although specific values were not detailed in the available literature .

Safety Profile

The safety data for this compound indicates it is toxic if ingested. Precautions should be taken when handling this compound in laboratory settings:

Hazard TypeDescription
ToxicityH301: Toxic if swallowed
PrecautionsWash skin thoroughly after handling; avoid eating or drinking during use .

Case Studies

Several case studies have highlighted the biological activities of similar dihydropyridine derivatives:

  • Anticancer Efficacy : A study demonstrated that specific dihydropyridine derivatives exhibited significant cytotoxicity against various cancer cell lines while maintaining a favorable safety profile in non-cancerous cells .
  • Antimicrobial Resistance : Research focusing on antimicrobial activity found that dihydropyridine compounds could overcome resistance mechanisms in certain bacterial strains, suggesting their potential as lead compounds in drug development .

Q & A

Q. Key Factors for Yield Optimization :

VariableImpact on YieldExample Conditions
CatalystPd/Cu increases cyclization efficiency5 mol% PdCl₂ in DMF
SolventPolar aprotic solvents enhance reactivityToluene vs. DMF
Temperature80–120°C optimal for cyclization100°C for 12 hours

How can researchers characterize the crystal structure and confirm stereochemical purity of this compound?

Q. Basic

  • X-ray Diffraction (XRD) : Resolve absolute configuration and intermolecular interactions. Single-crystal XRD (e.g., at 123 K) confirms bond lengths and angles (mean C–C = 0.004 Å) .
  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to verify substituent positions. For example, the 4-chlorophenyl group shows distinct aromatic proton splitting (~7.3 ppm) .

How can contradictory data on reaction yields or biological activity be resolved in studies involving this compound?

Advanced
Contradictions often arise from:

  • Variable substituent effects : Compare analogs (e.g., 4-methylphenyl vs. 4-chlorophenyl) to assess electronic impacts on reactivity .
  • Assay conditions : Standardize bioactivity tests (e.g., MIC values for antimicrobial studies) across labs.
  • Synthetic purity : Use HPLC-MS to rule out by-products (e.g., incomplete cyclization) .

What advanced strategies are employed to optimize multi-step synthetic pathways for this compound?

Q. Advanced

  • Ultrasonication : Reduces reaction time (e.g., from 24 to 4 hours) and improves cyclization efficiency .
  • Flow Chemistry : Minimizes side reactions in large-scale synthesis.
  • Computational Modeling : Predict intermediates using DFT calculations to guide catalyst selection .

What common chemical reactions does this compound undergo, and how are they mechanistically explained?

Q. Basic

Reaction TypeReagents/ConditionsProductsMechanism
Oxidation KMnO₄, CrO₃Ketone derivativesRadical-mediated C–H activation
Reduction H₂/Pd-CDihydro analogsCatalytic hydrogenation of the pyridine ring
Nucleophilic Substitution Amines, thiolsChlorine replacementSNAr at the 4-chlorophenyl group

What mechanistic insights exist for the cyclization step in its synthesis?

Advanced
Cyclization proceeds via:

  • Intramolecular nucleophilic attack : The enolate intermediate attacks the electrophilic carbonyl carbon.
  • Catalyst role : Pd/Cu facilitates electron transfer, lowering activation energy. Kinetic studies show first-order dependence on catalyst concentration .

How should researchers interpret spectroscopic data for this compound?

Q. Basic

TechniqueKey SignalsInterpretation
1H^1H NMR δ 6.8–7.4 (4H, aromatic), δ 2.5 (1H, carboxylic acid)Confirms 4-chlorophenyl and carboxylic acid groups
IR 1680 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C–Cl)Validates carbonyl and chloro substituents

What is the compound’s potential role in drug discovery, and how are structure-activity relationships (SAR) explored?

Q. Advanced

  • Lead compound : Modifications at the 2-oxo and 3-carboxylic acid positions enhance binding to enzymes (e.g., bacterial dihydrofolate reductase) .
  • SAR Studies : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., NO₂) to boost antimicrobial activity .

How are computational methods used to predict this compound’s electronic properties?

Q. Advanced

  • DFT Calculations : Optimize geometry and calculate HOMO-LUMO gaps (e.g., 4.5 eV) to assess reactivity .
  • Molecular Docking : Simulate interactions with protein targets (e.g., COX-2) using PubChem-derived descriptors (InChIKey: CCMUJMMWBQLMFO) .

How can researchers address conflicting bioactivity results across studies?

Q. Advanced

  • Meta-analysis : Compare datasets using tools like PCA to identify outliers.
  • Structural analogs : Test derivatives (e.g., 3-cyano vs. 3-carboxylic acid) to isolate functional group contributions .

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